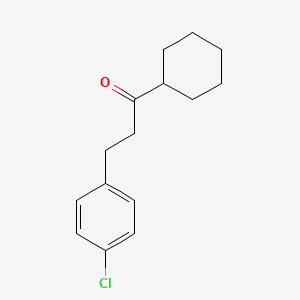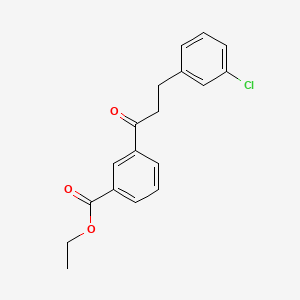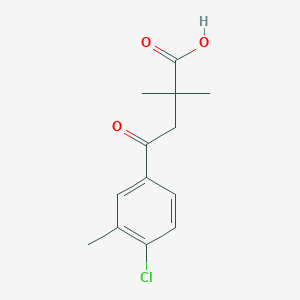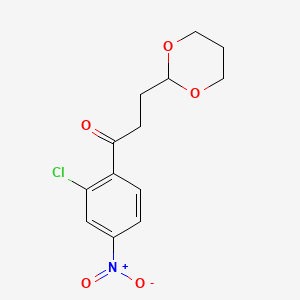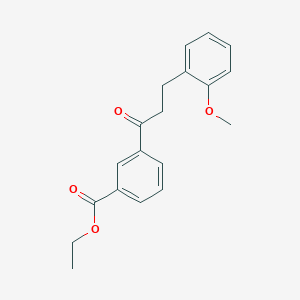
3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone
Overview
Description
The compound 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone is a chemical entity that can be derived from 2-methoxyphenol, a compound that is frequently used as a starting material in organic synthesis. The papers provided discuss various synthetic routes and applications of related compounds, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from 2-methoxyphenol. For instance, a four-step stereocontrolled synthesis of polyfunctionalized cis-decalins is described, which includes oxidation, Diels-Alder reaction, olefination, and Cope rearrangement . This approach could potentially be adapted for the synthesis of 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone by modifying the starting materials and reaction conditions. Additionally, the synthesis of 2-carboethoxymethyl-6-methoxyindenone, which shares a similar methoxyphenyl group, is achieved in good yield and could provide a template for synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone would likely feature a carboethoxy group attached to a propiophenone backbone with a methoxyphenyl substituent. The papers do not directly discuss the molecular structure of this specific compound, but the structures of related compounds, such as the cis-decalins synthesized in and the indenone derivatives in , can be used to infer the steric and electronic effects that might influence the molecular conformation and reactivity of the target compound.
Chemical Reactions Analysis
The chemical reactivity of 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone would be influenced by the presence of the methoxy and carboethoxy functional groups. These groups can participate in various chemical reactions, such as nucleophilic substitutions or electrophilic additions. For example, the synthesis of 4-(ω-chloroalkoxy)phenols from 4-methoxyphenol demonstrates the reactivity of the methoxy group in nucleophilic substitution reactions, which could be relevant for further functionalization of the target compound.
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone, they do offer information on similar compounds. For example, the synthesis and bioevaluation of various substituted phenyl propenones include compounds with methoxy groups that could have similar solubility, melting points, and stability characteristics to the compound of interest. The presence of the carboethoxy group would also contribute to the compound's overall hydrophobicity and could affect its boiling point and reactivity.
Scientific Research Applications
Organic Synthesis and Catalysis
A study demonstrated the microwave- and ultrasound-assisted semisynthesis of natural methoxylated propiophenones, showcasing a rapid and practical method for producing these compounds through catalytic reactions. This process could be relevant for synthesizing derivatives of "3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone" for further research or industrial applications (Joshi, Sharma, & Sinha, 2005).
Chemopreventive Properties
Research on 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid , a compound related to "3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone," highlighted its potential as a chemopreventive agent against colon and tongue cancers. This highlights the importance of methoxylated propiophenones in developing novel cancer therapies (Curini et al., 2006).
Photochemical Studies
A study on the photochemical properties of benzoxazole derivatives related to methoxylated propiophenones explored how meta-substitution affects the photophysical behavior of these compounds, which could inform the design of materials for optical applications (Ohshima et al., 2007).
Antioxidant and Biological Activities
Compounds derived from methoxyphenols, structurally related to "3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone," have been investigated for their antioxidant properties . One study identified a new phenyl ether derivative with strong antioxidant activity, underlining the potential of these compounds in developing antioxidant agents (Xu et al., 2017).
Material Science Applications
Research into high-temperature, flame-retardant, and transparent epoxy thermosets incorporated methoxy-substituted poly(ether sulfone) derived from sustainable phenols. This study suggests that derivatives of "3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone" could enhance the performance of polymers used in various industries (Lin et al., 2016).
properties
IUPAC Name |
ethyl 3-[3-(2-methoxyphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-23-19(21)16-9-6-8-15(13-16)17(20)12-11-14-7-4-5-10-18(14)22-2/h4-10,13H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOAAKWHRDFMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644168 | |
| Record name | Ethyl 3-[3-(2-methoxyphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone | |
CAS RN |
898769-77-2 | |
| Record name | Ethyl 3-[3-(2-methoxyphenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[3-(2-methoxyphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




